molecular formula C10H11NO4 B14838416 2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid

2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid

Cat. No.: B14838416
M. Wt: 209.20 g/mol
InChI Key: FQTACZSACRYLKG-UHFFFAOYSA-N
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Description

2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylcarbamoyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid typically involves the introduction of the dimethylcarbamoyl group and the hydroxyl group onto the benzoic acid core. One common method involves the reaction of 3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the dimethylcarbamoyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylcarbamoyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the dimethylcarbamoyl group, making it less versatile in chemical reactions.

    2-(Dimethylcarbamoyl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

Uniqueness

2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is unique due to the presence of both the dimethylcarbamoyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(dimethylcarbamoyl)-3-hydroxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-11(2)9(13)8-6(10(14)15)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,14,15)

InChI Key

FQTACZSACRYLKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

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